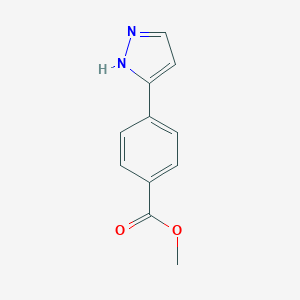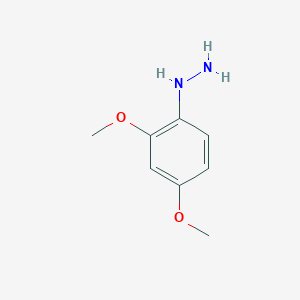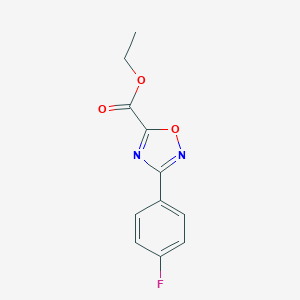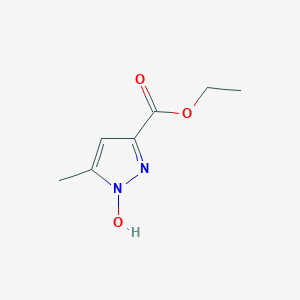
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMP is a pyrazole derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to exhibit plant growth-promoting activities, making it a potential candidate for use as a fertilizer. In material science, this compound has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
Mécanisme D'action
The mechanism of action of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. In addition, this compound has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, this compound has been shown to promote plant growth and increase crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, this compound has some limitations for use in lab experiments. It is toxic at high concentrations, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the use of this compound as a plant growth promoter and fertilizer. In addition, this compound has potential applications in material science, such as the synthesis of metal-organic frameworks. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential applications in medicine, agriculture, and material science. It can be synthesized using various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate. The reaction mixture is then refluxed in ethanol for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified using recrystallization.
Propriétés
Numéro CAS |
176385-36-7 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
ethyl 1-hydroxy-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)6-4-5(2)9(11)8-6/h4,11H,3H2,1-2H3 |
Clé InChI |
SZGQQENTOOCGPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C)O |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




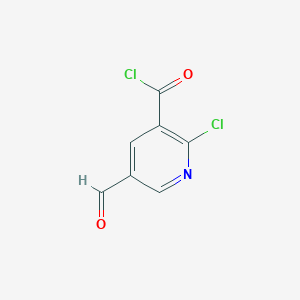

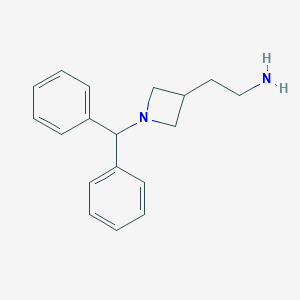
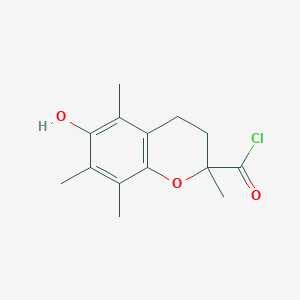


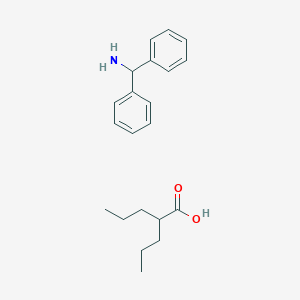
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
